molecular formula C12H14O3 B12573407 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane CAS No. 192809-75-9

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane

Cat. No.: B12573407
CAS No.: 192809-75-9
M. Wt: 206.24 g/mol
InChI Key: IBYAEVIDXHRTGE-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethenyl linkage, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, particularly on the aromatic ring, can be carried out using halogens or nitrating agents to introduce functional groups like halides or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • 4-Methoxyphenethylamine
  • Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

Compared to similar compounds, 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane stands out due to its unique dioxolane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

192809-75-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3-dioxolane

InChI

InChI=1S/C12H14O3/c1-13-11-5-2-10(3-6-11)4-7-12-14-8-9-15-12/h2-7,12H,8-9H2,1H3

InChI Key

IBYAEVIDXHRTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2OCCO2

Origin of Product

United States

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